2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a hydrazino group, and a tetrahydrofuran moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with tetrahydro-2-furanylmethylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, altering their function. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMOPHENYL)-2-[2-(2-CHLOROBENZYLIDENE)HYDRAZINO]-2-OXOACETAMIDE
- 2-{(2E)-2-[(5-BROMO-1H-INDOL-3-YL)METHYLENE]HYDRAZINO}-2-OXO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Uniqueness
2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is unique due to its combination of a bromophenyl group, a hydrazino group, and a tetrahydrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16BrN3O3 |
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Molecular Weight |
354.20 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C14H16BrN3O3/c15-11-4-1-3-10(7-11)8-17-18-14(20)13(19)16-9-12-5-2-6-21-12/h1,3-4,7-8,12H,2,5-6,9H2,(H,16,19)(H,18,20)/b17-8+ |
InChI Key |
ZGPVJXZGONJZJE-CAOOACKPSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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